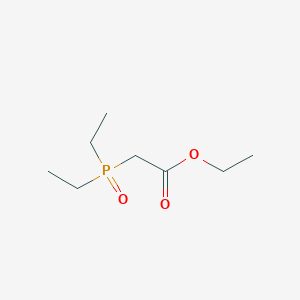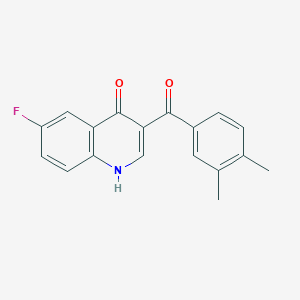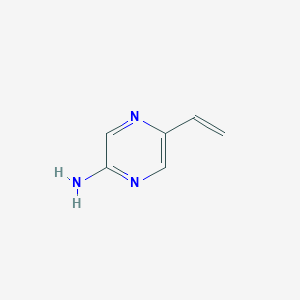![molecular formula C12H24N2O3 B8662374 (S)-[1-(3-Hydroxy-propyl)-pyrrolidin-3-yl]-carbamicacidtert-butylester](/img/structure/B8662374.png)
(S)-[1-(3-Hydroxy-propyl)-pyrrolidin-3-yl]-carbamicacidtert-butylester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-[1-(3-Hydroxy-propyl)-pyrrolidin-3-yl]-carbamicacidtert-butylester is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a pyrrolidine ring, a hydroxypropyl group, and a tert-butyl carbamate moiety, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-[1-(3-Hydroxy-propyl)-pyrrolidin-3-yl]-carbamicacidtert-butylester typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via a nucleophilic substitution reaction using a suitable alkylating agent, such as 3-chloropropanol.
Carbamate Formation: The tert-butyl carbamate moiety can be introduced through a reaction with tert-butyl chloroformate in the presence of a base, such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Solvents: Selection of appropriate solvents to improve solubility and reaction efficiency.
Temperature and Pressure: Control of temperature and pressure to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-[1-(3-Hydroxy-propyl)-pyrrolidin-3-yl]-carbamicacidtert-butylester can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group can be reduced back to the hydroxypropyl group.
Substitution: The hydroxypropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include alkoxides and amines.
Major Products
Oxidation: Formation of a carbonyl compound, such as an aldehyde or ketone.
Reduction: Regeneration of the hydroxypropyl group.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
(S)-[1-(3-Hydroxy-propyl)-pyrrolidin-3-yl]-carbamicacidtert-butylester has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals and bioactive molecules.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic compounds.
Biological Studies: The compound can be used in studies to investigate its biological activity and potential therapeutic effects.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-[1-(3-Hydroxy-propyl)-pyrrolidin-3-yl]-carbamicacidtert-butylester involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact mechanism depends on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-tert-butyl 1-(3-hydroxypropyl)pyrrolidin-3-ylcarbamate: The enantiomer of the compound with different stereochemistry.
tert-butyl 1-(3-hydroxypropyl)pyrrolidin-3-ylcarbamate: The racemic mixture containing both enantiomers.
tert-butyl 1-(3-hydroxypropyl)pyrrolidin-3-ylcarbamate derivatives: Compounds with modifications to the hydroxypropyl or carbamate groups.
Uniqueness
(S)-[1-(3-Hydroxy-propyl)-pyrrolidin-3-yl]-carbamicacidtert-butylester is unique due to its specific stereochemistry, which can influence its reactivity, biological activity, and potential applications. The presence of the tert-butyl carbamate moiety also contributes to its stability and reactivity in various chemical reactions.
Propriétés
Formule moléculaire |
C12H24N2O3 |
|---|---|
Poids moléculaire |
244.33 g/mol |
Nom IUPAC |
tert-butyl N-[(3S)-1-(3-hydroxypropyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C12H24N2O3/c1-12(2,3)17-11(16)13-10-5-7-14(9-10)6-4-8-15/h10,15H,4-9H2,1-3H3,(H,13,16)/t10-/m0/s1 |
Clé InChI |
BBTWDRZGCWPGHB-JTQLQIEISA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H]1CCN(C1)CCCO |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCN(C1)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(3-Methyl-3H-imidazol-4-yl)-thieno[3,2-b]pyridin-7-yl]-(2-methyl-1H-indol-5-yl)-amine](/img/structure/B8662320.png)








![3-Bromobenzo[b]thiophene-5-carbaldehyde](/img/structure/B8662366.png)
![N-[(2-amino-6-chloropyridin-3-yl)methylidene]hydroxylamine](/img/structure/B8662382.png)


